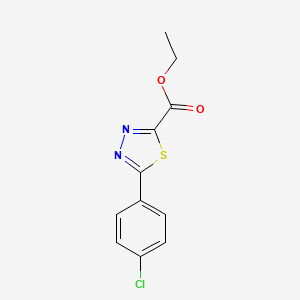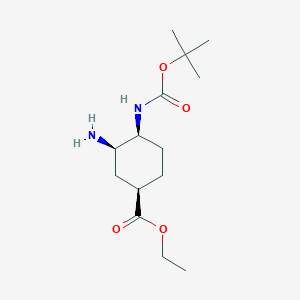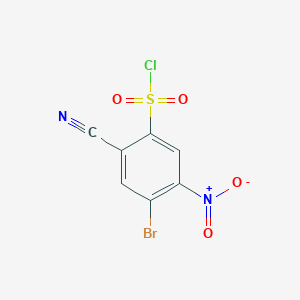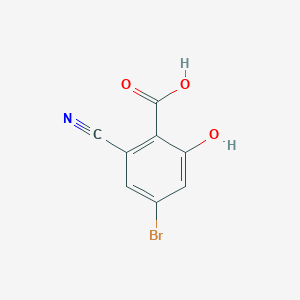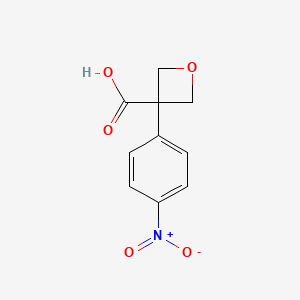
3-(4-Nitrophenyl)oxetane-3-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-(4-Nitrophenyl)oxetane-3-carboxylic acid comprises a central oxetane ring, a 4-nitrophenyl group, and a carboxylic acid group. The empirical formula is C4H6O3 .Physical And Chemical Properties Analysis
The empirical formula of 3-(4-Nitrophenyl)oxetane-3-carboxylic acid is C4H6O3, and its molecular weight is 102.09 . It is a liquid at room temperature .Applications De Recherche Scientifique
I’ve conducted a search on the scientific research applications of 3-(4-Nitrophenyl)oxetane-3-carboxylic acid. While specific applications for this compound are not extensively detailed in available resources, we can infer potential uses based on the properties of oxetane rings and carboxylic acids. Here’s a general analysis focusing on various research fields:
Medicinal Chemistry
Oxetane rings are known for their influence on physicochemical properties as a stable motif in medicinal chemistry. They can improve solubility, reduce lipophilicity, and provide amphiphilicity to lead compounds .
Nanotechnology
Carboxylic acids serve as surface modifiers to promote dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Polymer Science
In polymer science, carboxylic acids have applications as monomers, additives, catalysts, etc., due to their reactive functional groups .
Synthetic Chemistry
The oxetane ring is prone to undergo ring-opening reactions, which is useful in synthetic chemistry for creating complex molecules .
Chemotherapy Drug Development
Oxetane-containing drugs like taxol and its derivatives disrupt protein microtubule functions in cells, which is crucial for cell division. This mechanism can be explored using 3-(4-Nitrophenyl)oxetane-3-carboxylic acid derivatives .
Isomerization Studies
Oxetane-carboxylic acids can isomerize under certain conditions without external catalysis. This property can be studied for developing new synthetic pathways .
Safety and Hazards
3-(4-Nitrophenyl)oxetane-3-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), particularly the respiratory system .
Propriétés
IUPAC Name |
3-(4-nitrophenyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c12-9(13)10(5-16-6-10)7-1-3-8(4-2-7)11(14)15/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZUDZZWFYBRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)oxetane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




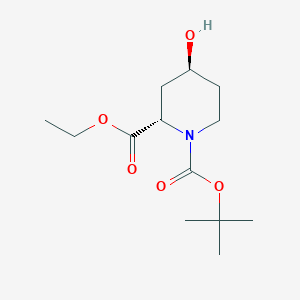
![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1529865.png)


![2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one](/img/structure/B1529868.png)
